
Disperse Orange 32
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Disperse Orange 32 is a bright yellow-orange dye . It is a brown powder that is soluble in acetone . The dye is suitable for high temperature and high pressure dyeing, and is also suitable for hot melt dyeing . The dyeing effect of the carrier method is poor . The leveling property is poor when dyeing, and the dyed three vinegar fiber can only be dyed with light color .
Synthesis Analysis
Disperse Orange 32 is synthesized through the condensation of 1,4,5,8-Naphthalenetetracarboxylic dianhydride, 4-Methylbenzene-1,2-diamine, and 3-Methoxypropan-1-amine .Molecular Structure Analysis
The molecular structure of Disperse Orange 32 is an amino ketone . Its molecular formula is C25H19N3O4 and its molecular weight is 425.44 .Chemical Reactions Analysis
The aromatic rings in Disperse Orange 32 can be attacked by hydroxyl radical, oxygen molecule, and hydroxyl radical together with oxygen molecule, respectively, which causes the aromatic ring-opening reaction to happen mainly through three different pathways .Physical And Chemical Properties Analysis
Disperse Orange 32 is a brown powder that is soluble in acetone . The dye is suitable for high temperature and high pressure dyeing, and is also suitable for hot melt dyeing . The dyeing effect of the carrier method is poor . The leveling property is poor when dyeing, and the dyed three vinegar fiber can only be dyed with light color .Safety And Hazards
Propriétés
Numéro CAS |
12236-02-1 |
|---|---|
Nom du produit |
Disperse Orange 32 |
Formule moléculaire |
C25H19N3O4 |
Poids moléculaire |
425.444 |
InChI |
InChI=1S/C25H19N3O4/c1-13-4-9-18-19(12-13)28-22(26-18)14-5-6-15-21-16(7-8-17(20(14)21)25(28)31)24(30)27(23(15)29)10-3-11-32-2/h4-9,12H,3,10-11H2,1-2H3 |
Clé InChI |
WLXASJYYFAVYSK-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)N=C3N2C(=O)C4=CC=C5C6=C(C=CC3=C46)C(=O)N(C5=O)CCCOC |
Synonymes |
Disperse Orange 32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



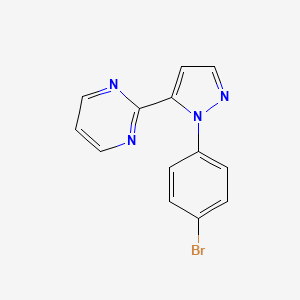
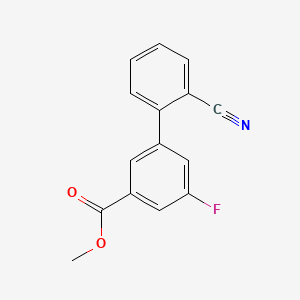
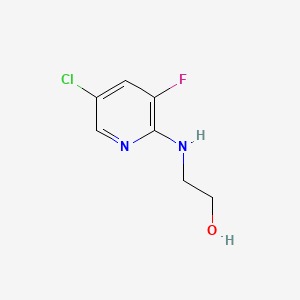
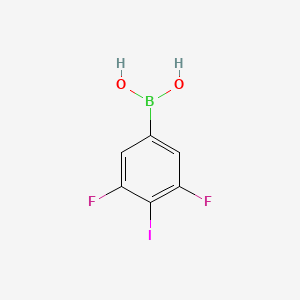
![3'-(Benzyloxy)-3-fluoro-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B577589.png)
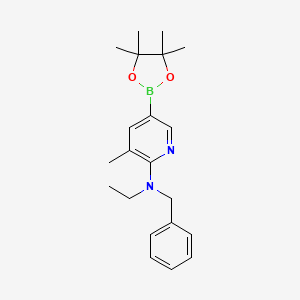
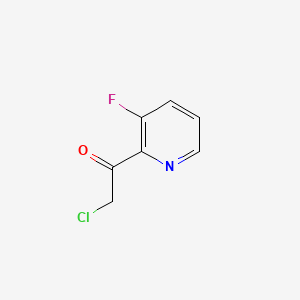
![Ethyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-3-carboxylate](/img/structure/B577593.png)
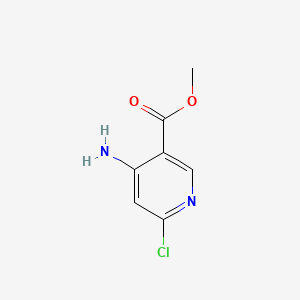
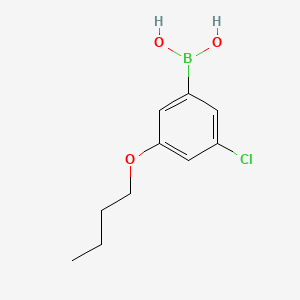
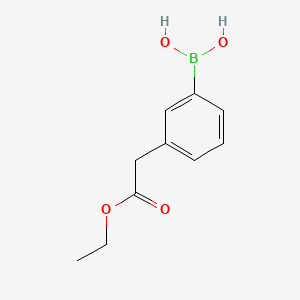
![2,6-Diazaspiro[3.4]octan-7-one](/img/structure/B577600.png)
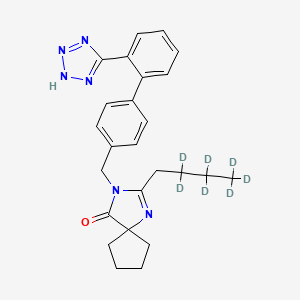
![5-Chloro-[2,3'-bipyridin]-5'-amine](/img/structure/B577602.png)